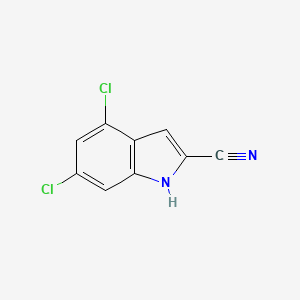

4,6-dichloro-1H-indole-2-carbonitrile

Description

Properties

CAS No. |

648417-02-1 |

|---|---|

Molecular Formula |

C9H4Cl2N2 |

Molecular Weight |

211.04 g/mol |

IUPAC Name |

4,6-dichloro-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C9H4Cl2N2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,13H |

InChI Key |

XKHIUSDROWKNFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C#N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 1h Indole 2 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of 4,6-dichloro-1H-indole-2-carbonitrile

A retrosynthetic analysis of 4,6-dichloro-1H-indole-2-carbonitrile provides a logical framework for devising its synthesis by identifying key bond disconnections and corresponding precursor molecules. The primary disconnections for the indole (B1671886) ring lead to several strategic approaches based on established indole syntheses.

The most common disconnections are of the N1-C2 and C2-C3 bonds or the N1-C7a and C3-C3a bonds. These lead to precursors that can be assembled through various classical and modern synthetic reactions.

Disconnection A (N1-C2 and C3-C3a): This approach, characteristic of the Fischer Indole Synthesis , suggests a (3,5-dichlorophenyl)hydrazine and a three-carbon carbonyl compound containing a nitrile or a precursor group as the starting materials.

Disconnection B (N1-C7a and C2-C3): This strategy points towards an intramolecular cyclization, typical of the Madelung or Leimgruber-Batcho syntheses . For the Leimgruber-Batcho approach, the logical precursor would be a substituted o-nitrotoluene, specifically 1,3-dichloro-5-methyl-2-nitrobenzene. For the Madelung synthesis, an appropriately acylated 2-amino-3,5-dichlorotoluene derivative would be the key intermediate.

Disconnection C (C4-C3a and N1-C7a): While less common for this substitution pattern, this disconnection could imply a build-up of the pyrrole (B145914) ring onto a pre-existing dichlorinated benzene (B151609) derivative.

Based on this analysis, several classical and modern synthetic routes can be proposed for the target molecule.

Classical Synthetic Routes to Dichloroindole Systems

Classical indole syntheses, named after their discoverers, have been the bedrock of indole chemistry for over a century. Their adaptation for the synthesis of highly functionalized molecules like 4,6-dichloro-1H-indole-2-carbonitrile requires careful selection of starting materials and reaction conditions.

The Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.org The reaction commences with the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole nucleus upon elimination of ammonia (B1221849). alfa-chemistry.comyoutube.com

For the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, the logical starting materials would be (3,5-dichlorophenyl)hydrazine and a suitable carbonyl compound such as pyruvonitrile (CH₃COCN) or a protected derivative.

Proposed Fischer Indole Synthesis Route

| Step | Reactant 1 | Reactant 2 | Catalyst | Intermediate/Product |

|---|---|---|---|---|

| 1 | (3,5-dichlorophenyl)hydrazine | Pyruvonitrile | Mild Acid | (3,5-dichlorophenyl)hydrazone of pyruvonitrile |

The presence of two electron-withdrawing chloro groups on the phenylhydrazine ring can deactivate the aromatic ring, potentially requiring harsher acidic conditions and higher temperatures for the cyclization step. quimicaorganica.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkylindoles but can be adapted for other substitution patterns. The classical conditions are often harsh, requiring temperatures between 200–400 °C. wikipedia.org

To synthesize the target molecule, a plausible precursor would be N-(2-cyanomethyl-3,5-dichlorophenyl)formamide. The synthesis involves the intramolecular condensation of the activated methylene group with the amide carbonyl.

Proposed Madelung Synthesis Route

| Step | Precursor | Reagent/Conditions | Product |

|---|---|---|---|

| 1 | 2-Amino-3,5-dichlorophenylacetonitrile | Formic Acid or Acylating Agent | N-(2-cyanomethyl-3,5-dichlorophenyl)formamide |

Modifications to the Madelung synthesis, such as the introduction of electron-withdrawing groups on the acyl moiety or the use of organolithium reagents, can facilitate the cyclization under milder conditions. wikipedia.orgresearchgate.net A one-pot modified procedure has been reported for the synthesis of other 3-cyano-indoles, highlighting the feasibility of this approach for introducing the nitrile group. acs.orgnih.gov

The Nenitzescu indole synthesis produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The applicability of this method to the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile is limited because the target molecule lacks the C5-hydroxy group characteristic of Nenitzescu products.

Theoretically, one could envision a reaction between 2,6-dichlorobenzoquinone and ethyl 3-aminocyanoacrylate. However, the reaction is known to be sensitive to the substituents on the benzoquinone, and the regiochemical outcome can be difficult to control. wikipedia.org Furthermore, this pathway would not directly yield the desired 4,6-dichloro substitution pattern without subsequent modification. The use of Lewis acids can catalyze the reaction and improve yields under milder conditions. researchgate.net

The Leimgruber-Batcho indole synthesis is a highly versatile and efficient two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to yield the indole. wikipedia.org This method is often preferred due to its high yields, mild conditions, and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org

For the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, the key starting material would be 2,4-dichloro-6-nitrotoluene. This would be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction of the nitro group leads to spontaneous cyclization and elimination of the amine to form the indole ring.

Proposed Leimgruber-Batcho Synthesis Route

| Step | Starting Material/Intermediate | Reagents | Product |

|---|---|---|---|

| 1 | 2,4-dichloro-6-nitrotoluene | 1. DMFDMA, Pyrrolidine2. Acetonitrile (B52724) (as source for C2-CN) | Enamine intermediate |

A significant challenge in this specific synthesis is the introduction of the 2-carbonitrile group. A standard Leimgruber-Batcho synthesis yields an indole unsubstituted at the C2 position. A modification would be required, potentially involving a starting material other than a simple nitrotoluene, such as a 2-nitrobenzyl cyanide derivative, to incorporate the nitrile functionality directly.

Modern Catalytic Approaches for Indole Ring Formation

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic rings, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly prominent in indole synthesis. One such strategy is the Larock indole synthesis , which involves the reaction of an o-haloaniline with an alkyne. To form 4,6-dichloro-1H-indole-2-carbonitrile, this could involve the coupling of 2-iodo-3,5-dichloroaniline with an alkyne bearing a nitrile group, such as 3-trimethylsilylprop-2-ynenitrile, in the presence of a palladium catalyst.

Another powerful approach is the intramolecular C-H activation/functionalization. For instance, an appropriately substituted N-allyl or N-vinyl aniline (B41778) could undergo a palladium-catalyzed oxidative cycloisomerization to form the indole ring. acs.org

Hypothetical Palladium-Catalyzed Synthesis

| Reaction Type | Anilne Derivative | Alkyne/Alkene Partner | Catalyst System |

|---|---|---|---|

| Larock Annulation | 2-Iodo-3,5-dichloroaniline | 3-(Trimethylsilyl)prop-2-ynenitrile | Pd(OAc)₂, PPh₃, Base |

Copper-catalyzed cascade reactions have also been developed for the divergent synthesis of polycyclic indolines from indoles and propargylic carbamates, demonstrating the power of modern catalysis in constructing complex indole-based structures. nih.gov These catalytic methods represent a promising avenue for the efficient and modular synthesis of highly substituted indoles like 4,6-dichloro-1H-indole-2-carbonitrile.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer powerful tools for the construction of indole rings. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, represents a versatile method for preparing polysubstituted indoles. scispace.commnstate.edursc.org This reaction proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination. mnstate.edu While specific examples for the synthesis of 4,6-dichloro-1H-indole using this method are not extensively detailed in readily available literature, the general applicability of the Larock synthesis to substituted anilines suggests its potential. scispace.commnstate.edu The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.com For instance, palladium acetate [Pd(OAc)2] is a commonly used precursor. mnstate.edu

Another significant palladium-catalyzed approach is the reductive cyclization of 1-(2-nitroaryl)-1-alkenes, which can be achieved using carbon monoxide as the reducing agent. This method has proven effective for a wide array of functionalized indoles. organic-chemistry.org

Copper-Mediated Annulations towards Indole Systems

Copper-catalyzed reactions provide an alternative and often more economical approach to indole synthesis. These methods can involve the coupling of ortho-haloanilines with terminal alkynes, followed by an intramolecular cyclization. While specific examples detailing the synthesis of 4,6-dichloro-1H-indole via copper-mediated annulation are not prevalent in the reviewed literature, the general principles of copper catalysis in indole synthesis are well-established. nih.gov

Metal-Free and Organocatalytic Strategies for Indole Construction

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for indole synthesis, driven by the desire for more sustainable and cost-effective processes. One notable metal-free approach involves the radical arylpolychloromethylation of unactivated alkenes. For instance, the reaction of an N-allyl anilide bearing a 3,5-dichloro substitution pattern has been shown to produce the corresponding 4,6-dichloroindoline in excellent yield. scispace.com This indoline could then potentially be aromatized to the desired 4,6-dichloroindole.

The Fischer indole synthesis is a classic and widely used metal-free method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.govorganic-chemistry.orglscollege.ac.in The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mnstate.edumnstate.edu-sigmatropic rearrangement. lscollege.ac.in This method's success is dependent on the availability of the corresponding 4,6-dichlorophenylhydrazine.

The Bartoli indole synthesis offers another metal-free route, reacting ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. thermofisher.comorganicreactions.org The presence of an ortho-substituent is often crucial for the success of this reaction, as it facilitates the key mnstate.edumnstate.edu-sigmatropic rearrangement. thermofisher.com

Organocatalysis, utilizing small organic molecules to catalyze reactions, has also emerged as a powerful tool in asymmetric synthesis, including the construction of complex indole-containing structures. rsc.orgbeilstein-journals.org While direct application to the synthesis of 4,6-dichloro-1H-indole is not widely reported, the principles of organocatalysis offer potential for future synthetic developments.

Strategies for Introduction of the Carbonitrile Group at the C2 Position

Once the 4,6-dichloroindole core is established, the next critical step is the introduction of the carbonitrile group at the C2 position. Several strategies can be employed for this transformation.

Direct Cyano-functionalization of Indole Scaffolds

Direct C-H cyanation of the indole ring at the C2 position is an atom-economical and desirable approach. Various methods have been developed for this purpose, often employing transition metal catalysts or photoredox catalysis. For instance, electrochemical methods have been developed for the site-selective C-H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. organic-chemistry.org Organic photoredox catalysis has also been utilized for the direct C-H cyanation of arenes, which could potentially be applied to the 4,6-dichloroindole system. nih.gov

Transformations of C2-Substituted Indole Precursors to Carbonitriles

An alternative to direct C-H cyanation is the conversion of a pre-installed functional group at the C2 position into a nitrile. A common strategy involves the use of a C2-halogenated indole as a precursor. For example, a 2-halo-4,6-dichloroindole could undergo a palladium- or copper-catalyzed cyanation reaction with a cyanide source such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂).

Another approach involves the transformation of an indole-2-carboxamide. Dehydration of the primary amide group of 4,6-dichloroindole-2-carboxamide would yield the desired carbonitrile. This dehydration can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. The synthesis of indole-2-carboxamides themselves can be accomplished from the corresponding indole-2-carboxylic acid via standard amide coupling reactions. nih.govnih.gov The indole-2-carboxylic acid can often be prepared from the corresponding arylhydrazine and ethyl pyruvate (B1213749) through a Fischer indole synthesis, followed by saponification. nih.gov

The Sandmeyer reaction provides a classical method for converting an aromatic amine to a nitrile via a diazonium salt intermediate. mnstate.edulscollege.ac.inthermofisher.comnih.govwikipedia.org In the context of indole synthesis, a 2-aminoindole derivative could potentially be converted to the 2-carbonitrile.

One-Pot Synthetic Sequences for 4,6-dichloro-1H-indole-2-carbonitrile

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. While a specific one-pot synthesis for 4,6-dichloro-1H-indole-2-carbonitrile is not explicitly detailed in the surveyed literature, the principles of multicomponent reactions and tandem catalysis could be applied. nih.govrsc.orgacs.orgnih.govmdpi.com For example, a sequence involving the formation of the indole ring followed by an in-situ cyanation could be envisioned.

Green Chemistry Principles in the Synthesis of 4,6-dichloro-1H-indole-2-carbonitrile

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes. For a molecule like 4,6-dichloro-1H-indole-2-carbonitrile, this involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and designing processes with high atom economy.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often referred to as solid-state or neat reactions, can significantly reduce waste and simplify product purification. researchgate.net Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions, often leading to shorter reaction times and improved yields. organic-chemistry.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been successfully developed for 2-arylindoles. organic-chemistry.org This approach, which involves the solid-state reaction of anilines and phenacyl bromides, could potentially be adapted for the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile, thereby avoiding the use of conventional organic solvents. organic-chemistry.org

Alternative Reaction Media: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. The synthesis of bis(indolyl)methanes, for example, has been achieved in water using a recyclable 1,3-diisopropylimidazolinium tetrafluoroborate catalyst. thieme-connect.de

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure makes them environmentally friendly alternatives.

Surfactant-Enabled Aqueous Media: The use of surfactants in water can create nanomicelles that act as "microreactors," allowing reactions of water-insoluble organic compounds to proceed efficiently in an aqueous medium. researchgate.net

The table below summarizes various reaction media used in the synthesis of indole derivatives, which could be explored for the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile.

| Reaction Medium | Reaction Type | Key Advantages | Potential Applicability |

|---|---|---|---|

| Solvent-Free (Microwave-Assisted) | Bischler Indole Synthesis | Reduced pollution, low costs, simple processing, shorter reaction times. organic-chemistry.org | Direct synthesis of the indole core from substituted anilines and α-haloketones. |

| Water | Friedel-Crafts Arylation | Environmentally benign, non-toxic, non-flammable. thieme-connect.de | Reactions involving water-tolerant catalysts and starting materials. |

| Aqueous Micellar Medium (e.g., TPGS-750-M) | Palladium-Catalyzed Cyclization | Enables reactions of hydrophobic reagents in water, reduces need for organic solvents. researchgate.net | Cyclization of appropriately substituted anilines to form the indole ring. |

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

Several types of recyclable catalysts have been employed in the synthesis of indole derivatives:

Magnetically Recyclable Catalysts: Copper ferrite (CuFe₂O₄) nanoparticles have been used as a magnetically separable and reusable catalyst for the synthesis of bis(indolyl)methanes. acs.org This catalyst was successfully recycled at least five times without a significant loss of activity. acs.org

Heterobimetallic Nanoparticles: Cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles have demonstrated high stability and reusability in the synthesis of indoles via reductive cyclization. nih.gov This catalytic system could be reused more than ten times without losing its catalytic activity. nih.gov

Halide Catalysis: A green and sustainable protocol using halide catalysis with oxone as the terminal oxidant has been developed for various indole oxidation reactions. springernature.com This system avoids the use of stoichiometric toxic metals or hazardous organic oxidants. springernature.com

The reusability of such catalytic systems is a key metric for their practical application. The following table presents data on catalyst reusability in analogous indole syntheses.

| Catalyst System | Reaction | Recycling Method | Number of Cycles | Reported Yields per Cycle |

|---|---|---|---|---|

| CuFe₂O₄ Nanoparticles | Alkylation of indoles | Magnetic Separation | 5 | Consistently high yields reported. acs.org |

| Co-Rh Heterobimetallic Nanoparticles | Reductive cyclization | Not specified | >10 | No loss of catalytic activity observed. nih.gov |

| 1,3-diisopropylimidazolinium tetrafluoroborate | Friedel-Crafts arylation | Phase Separation | 5 | Yields of 88%, 86%, and 78% for cycles 1, 2, and 5, respectively. thieme-connect.de |

Developing a robust, recyclable catalytic system for the key bond-forming steps in the synthesis of 4,6-dichloro-1H-indole-2-carbonitrile would represent a significant advancement in its sustainable production.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. nih.gov

Many traditional multi-step syntheses of complex molecules suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. researchgate.net For example, a plausible, non-optimized synthesis of an indole-2-carbonitrile might start from an indole-2-carboxamide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl₃). organic-chemistry.org This dehydration step has poor atom economy, as a significant portion of the reagent's mass is converted into waste.

To improve efficiency, synthetic strategies should prioritize atom-economical transformations:

Tandem or Cascade Reactions: These processes involve multiple bond-forming events in a single operation without isolating intermediates, which can significantly improve efficiency and reduce waste. Palladium-catalyzed tandem reactions have been developed for the synthesis of 2-substituted indoles.

Addition Reactions: Designing synthetic routes that maximize the use of addition reactions, where all atoms of the reactants are incorporated into the product, is a key goal.

The table below compares the conceptual atom economy of different reaction types relevant to indole synthesis.

| Reaction Type | General Transformation | Atom Economy | Green Chemistry Implication |

|---|---|---|---|

| Addition Reaction (e.g., Diels-Alder) | A + B → C | High (often 100%) | Ideal for minimizing waste; all reactant atoms are in the product. nih.gov |

| Substitution Reaction (e.g., Friedel-Crafts) | A-X + B-H → A-B + H-X | Moderate to Low | Generates stoichiometric byproducts (e.g., H-X). |

| Elimination Reaction (e.g., Dehydration) | A-B-OH → A=B + H₂O | Low | A portion of the starting material is eliminated as a small molecule. |

| Tandem/Cascade Reaction | A + B + C → D | Potentially High | Combines multiple steps, reducing the need for intermediate workups and purification, improving overall efficiency. |

A thorough assessment of any proposed synthetic route for 4,6-dichloro-1H-indole-2-carbonitrile should include a calculation of the atom economy for each step to identify areas for improvement.

Considerations for Scale-Up Synthesis of 4,6-dichloro-1H-indole-2-carbonitrile

Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. Several indole synthesis methodologies have demonstrated potential for scalability. nih.govacs.org

Key considerations for the scale-up of 4,6-dichloro-1H-indole-2-carbonitrile synthesis include:

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled. Exothermic reactions that are easily managed in the lab may require specialized cooling equipment on a larger scale.

Reagent and Solvent Selection: The cost, availability, and safety of all materials are critical. The use of hazardous or expensive reagents may be feasible on a lab scale but prohibitive for large-scale production. The environmental impact of solvents and their disposal costs also become more significant.

Purification: Methods like column chromatography, which are common in the lab, are often not practical for large-scale production. Alternative purification techniques such as crystallization or distillation are preferred.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic gas evolution, or handling of flammable materials.

Throughput and Equipment: The reaction design must be compatible with standard industrial reactors and equipment. Continuous flow processing, as opposed to batch processing, can sometimes offer advantages in terms of safety, control, and throughput. Microdroplet/thin-film methods have been shown to enable gram-scale synthesis of 3-substituted indoles with high efficiency.

The following table outlines crucial factors to consider when planning the scale-up of a synthetic process for 4,6-dichloro-1H-indole-2-carbonitrile.

| Consideration | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Cost | Reagent purity and novelty are often prioritized. | Cost of raw materials, energy, and waste disposal are paramount. |

| Safety | Standard laboratory safety protocols (fume hood, PPE). | Comprehensive process hazard analysis (PHA), engineering controls, and containment. |

| Efficiency | Chemical yield is a primary metric. | Overall process mass intensity (PMI), space-time yield, and cycle time are critical. |

| Purification | Chromatography is common. | Crystallization, extraction, and distillation are preferred. |

| Environmental Impact | Often a secondary consideration. | Minimization of waste (E-Factor) and use of green solvents are essential for regulatory compliance and sustainability. |

A successful scale-up strategy for 4,6-dichloro-1H-indole-2-carbonitrile will require a multidisciplinary approach, integrating principles of chemistry, chemical engineering, and green chemistry to develop a process that is not only high-yielding but also safe, sustainable, and cost-effective.

Chemical Reactivity and Derivatization of 4,6 Dichloro 1h Indole 2 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (nitrile) group is a valuable functional handle due to its ability to undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. Its chemistry is analogous in many ways to that of a carbonyl group, with the carbon atom being electrophilic.

Hydrolysis Reactions and Subsequent Product Derivatization

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. This transformation can be achieved under either acidic or basic conditions, typically by heating the nitrile with an aqueous solution of a strong acid or base. researchgate.netresearchgate.net In the case of 4,6-dichloro-1H-indole-2-carbonitrile, hydrolysis yields 4,6-dichloro-1H-indole-2-carboxylic acid.

Under acidic conditions, the reaction involves heating the nitrile under reflux with a dilute acid like hydrochloric acid. researchgate.net The nitrogen atom of the nitrile is first protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. researchgate.net A series of proton transfer steps and tautomerization leads to an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Alternatively, alkaline hydrolysis involves heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521). researchgate.net The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed by the base to give the carboxylate salt and ammonia (B1221849). researchgate.net To obtain the free carboxylic acid, the resulting solution must be acidified. researchgate.net

The resulting product, 4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable intermediate for further derivatization, for example, through esterification or amidation reactions at the newly formed carboxyl group. mdpi.com

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Acid Hydrolysis | Dilute HCl, H₂O, Heat (reflux) | 4,6-dichloro-1H-indole-2-carboxylic acid |

Reduction Pathways to Amines and Aldehydes

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: The complete reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is typically accomplished using powerful hydride-donating reagents. byjus.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. researchgate.netmasterorganicchemistry.com The reaction is usually carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. masterorganicchemistry.com An aqueous workup then protonates the resulting diamidoaluminate complex to yield the primary amine. For 4,6-dichloro-1H-indole-2-carbonitrile, this pathway leads to the formation of (4,6-dichloro-1H-indol-2-yl)methanamine.

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde (R-CN → R-CHO) can be achieved by using a less reactive, sterically hindered reducing agent that can deliver only one hydride equivalent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. masterorganicchemistry.comchemistrysteps.com The reaction is performed at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the amine. chemistrysteps.comacs.org The mechanism involves coordination of the nitrile nitrogen to the aluminum atom of DIBAL-H, which activates the nitrile for hydride attack. chemistrysteps.com This forms a stable aluminum-imine intermediate. The bulkiness of the DIBAL-H reagent and the stability of this intermediate at low temperature prevent a second hydride addition. masterorganicchemistry.comchemistrysteps.com Subsequent hydrolysis during aqueous workup liberates the aldehyde. This reaction would convert 4,6-dichloro-1H-indole-2-carbonitrile into 4,6-dichloro-1H-indole-2-carbaldehyde.

Table 2: Reduction Pathways for the Carbonitrile Group

| Product | Reagent | Typical Conditions |

|---|---|---|

| (4,6-dichloro-1H-indol-2-yl)methanamine | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup |

Nucleophilic Addition Reactions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as organometallic reagents. These reactions provide a powerful method for carbon-carbon bond formation.

The addition of Grignard reagents (R-MgX) or organolithium reagents to a nitrile produces an intermediate imine anion upon nucleophilic attack. researchgate.net Subsequent hydrolysis of this intermediate yields a ketone. researchgate.net Research on 1-(1-phenylethyl)indole-2-carbonitrile has demonstrated its successful reaction with organomagnesium compounds to afford ketones. researchgate.net Similarly, tests involving the addition of the Grignard reagent, magnesium ethyl bromide, to a 2-cyanoindole derivative have been reported. nih.gov Applying this methodology to 4,6-dichloro-1H-indole-2-carbonitrile, reaction with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(4,6-dichloro-1H-indol-2-yl)ethan-1-one.

[3+2] Cycloaddition Reactions Involving the Carbonitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. wikipedia.org These reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org

A prominent example of this reactivity is the synthesis of tetrazoles from nitriles and an azide (B81097) source. researchgate.net The reaction of a nitrile with an azide anion (N₃⁻), a 1,3-dipole, leads to the formation of a tetrazole ring. This transformation is a key step in various synthetic methodologies, including Ugi-type multicomponent reactions that produce 1,5-disubstituted tetrazole-indole hybrids. rsc.orgrsc.orgnih.gov For 4,6-dichloro-1H-indole-2-carbonitrile, reaction with an azide source such as sodium azide or trimethylsilyl (B98337) azide would yield 5-(4,6-dichloro-1H-indol-2-yl)-1H-tetrazole. This derivative is of particular interest as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. rsc.orgnih.gov

Reactivity of the Indole (B1671886) Nitrogen (1H-indole)

The nitrogen atom of the indole ring possesses an acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion readily reacts with various electrophiles, allowing for functionalization at the N-1 position.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-alkylation of indoles is a common and straightforward derivatization method. youtube.comgoogle.com The process typically involves a two-step protocol: deprotonation of the indole nitrogen with a base, followed by the reaction of the resulting indole anion with an alkylating agent, such as an alkyl halide. google.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), or weaker bases like potassium carbonate (K₂CO₃). nih.govorganic-chemistry.orgresearchgate.net The resulting nucleophilic anion then attacks the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. youtube.com This general procedure is applicable to substituted indoles, including those bearing halogen and cyano groups. google.com For instance, reacting 4,6-dichloro-1H-indole-2-carbonitrile with sodium hydride and then methyl iodide would yield 4,6-dichloro-1-methyl-1H-indole-2-carbonitrile.

N-Acylation: N-acylation introduces an acyl group (R-C=O) onto the indole nitrogen. This reaction is important for synthesizing N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov While direct acylation can be challenging due to the lower nucleophilicity of the indole nitrogen compared to other amines, it is readily achieved using standard methods. bohrium.com Similar to N-alkylation, the indole is typically first treated with a base to generate the more reactive indolide anion. Subsequent reaction with an acylating agent, such as an acyl chloride or an acid anhydride, furnishes the N-acylated indole. clockss.org Alternative, milder methods have also been developed, such as using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govresearchgate.net Reaction of 4,6-dichloro-1H-indole-2-carbonitrile with a base followed by acetyl chloride would produce 1-acetyl-4,6-dichloro-1H-indole-2-carbonitrile.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Base | Electrophile | Product |

|---|---|---|---|

| N-Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 4,6-dichloro-1-methyl-1H-indole-2-carbonitrile |

Strategic Protecting Group Chemistry for the Indole Nitrogen

The acidic proton on the indole nitrogen often necessitates the use of protecting groups to prevent unwanted side reactions during synthetic manipulations. The selection of an appropriate protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. uchicago.edu

For indole derivatives, a variety of protecting groups are available, each with its own set of introduction and cleavage conditions. Common examples include carbamates like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives. synarchive.comresearchgate.net The choice of a specific protecting group for 4,6-dichloro-1H-indole-2-carbonitrile would be guided by the intended downstream reactions. For instance, if subsequent steps involve strongly basic conditions, a base-labile protecting group would be unsuitable. Conversely, for reactions sensitive to acidic conditions, an acid-labile group like Boc would be avoided.

| Protecting Group | Introduction Reagents | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., DMAP) | Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) |

| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base | Strong reducing agents or strong acid |

| 2-Phenylsulfonylethyl | Not specified | Basic conditions |

Electrophilic Aromatic Substitution on the Dichloroindole Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, including indoles. wikipedia.org The indole ring is generally electron-rich and readily undergoes electrophilic attack, preferentially at the C3 position. bhu.ac.inic.ac.uk However, in the case of 4,6-dichloro-1H-indole-2-carbonitrile, the C2 and C3 positions are already substituted. The directing effects of the existing substituents—the two chlorine atoms and the cyano group—will therefore dictate the regioselectivity of further electrophilic substitutions. Chlorine atoms are deactivating but ortho, para-directing, while the cyano group is strongly deactivating and meta-directing.

Friedel-Crafts reactions, including alkylation and acylation, are powerful tools for forming carbon-carbon bonds on aromatic rings. researchgate.netacs.org For 4,6-dichloro-1H-indole-2-carbonitrile, the electron-withdrawing nature of the chlorine and cyano groups would render the indole nucleus less reactive towards Friedel-Crafts conditions. wikipedia.org Successful Friedel-Crafts reactions would likely necessitate a protected indole nitrogen and the use of strong Lewis acid catalysts. The position of acylation or alkylation would be a subject of investigation, likely occurring at the C5 or C7 position.

Nucleophilic Aromatic Substitution at the Dichloro Positions (C4, C6)

The chlorine atoms at the C4 and C6 positions of the indole ring are subject to nucleophilic aromatic substitution (SNAr), a reaction class that is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov The cyano group at the C2 position would contribute to the activation of the chlorine atoms towards nucleophilic attack.

Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to displace halogen atoms in SNAr reactions. This approach allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the C4 and C6 positions. The success of such reactions would depend on the choice of the organometallic reagent, the reaction conditions (temperature, solvent), and the potential for competing side reactions.

The chlorine atoms at C4 and C6 can also be displaced by nitrogen-based nucleophiles to introduce amino or amido functionalities. This can be achieved through reactions with ammonia, primary or secondary amines, or amide sources. These reactions are often catalyzed by transition metals like palladium or copper, which facilitate the carbon-nitrogen bond formation. The introduction of amino groups can be particularly valuable for modulating the pharmacological properties of the indole core.

| Reaction Type | Reagents | Potential Products |

| Amination | Amines (RNH₂, R₂NH), Palladium or Copper catalyst | 4- and/or 6-amino substituted indoles |

| Amidation | Amides (RCONH₂), base | 4- and/or 6-amido substituted indoles |

Functionalization at Other Indole Positions (C3, C7)

The functionalization of the indole nucleus at positions other than the chlorinated benzene (B151609) ring offers a pathway to a diverse array of derivatives. The C3 and C7 positions, in particular, are key sites for introducing molecular complexity.

The C3 position of the indole ring is inherently nucleophilic and susceptible to electrophilic substitution. For indole-2-carbonitrile derivatives, this position can be readily functionalized. For instance, iodination at the C3 position can be achieved under basic conditions, using reagents like potassium hydroxide and iodine in a solvent such as DMF. This C3-iodo derivative serves as a versatile precursor for subsequent cross-coupling reactions. While specific studies on 4,6-dichloro-1H-indole-2-carbonitrile are not extensively documented, the general reactivity pattern of indole-2-carbonitriles suggests that similar transformations are feasible. nih.gov

Metalation Reactions and Further Functionalization

Direct deprotonation of the indole ring, or metalation, provides a powerful method for introducing a wide range of functional groups. The acidity of the N-H proton of the indole core allows for its ready removal by a strong base. The resulting N-anion can then be reacted with various electrophiles. However, for C-H functionalization via metalation, the N-H proton must first be protected with a suitable group.

Once N-protected, direct lithiation of the indole core can be achieved using organolithium reagents. The position of lithiation is influenced by the nature of the N-protecting group and other substituents on the indole ring. For indole-2-carbonitrile systems, metalation can be directed to specific positions, which can then be quenched with an electrophile to introduce a new substituent. Following the desired functionalization, the N-protecting group can be removed to yield the derivatized indole.

Palladium-Catalyzed Cross-Coupling Reactions of 4,6-dichloro-1H-indole-2-carbonitrile

The presence of two chloro substituents on the benzene ring of 4,6-dichloro-1H-indole-2-carbonitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C4 and C6 chlorine atoms could potentially allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling at Dichloro Positions

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful tool for the formation of C-C bonds. google.comgoogle.com For 4,6-dichloro-1H-indole-2-carbonitrile, this reaction offers a direct route to introduce aryl or vinyl substituents at the C4 and/or C6 positions. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While specific examples for this exact substrate are limited, the general success of Suzuki-Miyaura couplings on dichloro-heteroaromatics suggests its applicability.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 4,6-dichloro-1H-indole-2-carbonitrile | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-6-chloro-1H-indole-2-carbonitrile | Data not available |

| 4,6-dichloro-1H-indole-2-carbonitrile | Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Vinyl-6-chloro-1H-indole-2-carbonitrile | Data not available |

| 4-Aryl-6-chloro-1H-indole-2-carbonitrile | Arylboronic acid' | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4-Aryl-6-aryl'-1H-indole-2-carbonitrile | Data not available |

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. google.com This reaction would allow for the introduction of alkynyl moieties at the C4 and C6 positions of 4,6-dichloro-1H-indole-2-carbonitrile. These alkynylated indoles are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Reactant 1 | Reactant 2 (Alkyne) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield |

| 4,6-dichloro-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 4-Chloro-6-(phenylethynyl)-1H-indole-2-carbonitrile | Data not available |

| 4,6-dichloro-1H-indole-2-carbonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 4-Chloro-6-((trimethylsilyl)ethynyl)-1H-indole-2-carbonitrile | Data not available |

Heck Reactions

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, with the reaction being catalyzed by a palladium complex. This methodology could be applied to 4,6-dichloro-1H-indole-2-carbonitrile to introduce alkenyl substituents at the C4 and C6 positions. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemical outcome of the Heck reaction is often highly controlled, leading predominantly to the E-isomer of the resulting alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction is a powerful method for the synthesis of arylamines. For 4,6-dichloro-1H-indole-2-carbonitrile, this would enable the introduction of primary or secondary amine functionalities at the C4 and C6 positions. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the nature of both the aryl halide and the amine.

| Reactant 1 | Reactant 2 (Amine) | Catalyst | Ligand | Base | Solvent | Product | Yield |

| 4,6-dichloro-1H-indole-2-carbonitrile | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-Chloro-6-(morpholin-4-yl)-1H-indole-2-carbonitrile | Data not available |

| 4,6-dichloro-1H-indole-2-carbonitrile | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 4-Anilino-6-chloro-1H-indole-2-carbonitrile | Data not available |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of the indole nucleus is a field of extensive study, offering pathways to novel molecular architectures and functionalizations. While specific experimental data on the photochemical and electrochemical reactivity of 4,6-dichloro-1H-indole-2-carbonitrile is not extensively detailed in publicly available literature, the reactivity of the core indole scaffold and variously substituted indoles provides a strong basis for predicting its behavior. The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6, and the carbonitrile group at position 2, is expected to significantly influence the electron density and, consequently, the reactivity of the indole ring in both photochemical and electrochemical reactions.

Photochemical Reactivity:

The indole ring system is known to participate in a variety of photochemical reactions, often initiated by photo-induced electron transfer (PET), energy transfer, or the formation of radical intermediates. rsc.org The presence of halogen substituents and a cyano group on the indole ring of 4,6-dichloro-1H-indole-2-carbonitrile suggests a rich potential for unique photochemical transformations.

Visible light-mediated chemistry has emerged as a powerful tool for the functionalization of indoles. rsc.org For instance, direct C2-H alkylation of indoles has been achieved using light through the formation of electron donor-acceptor (EDA) complexes. nih.gov In a similar vein, the indole core can undergo photo-induced reductive Heck cyclization reactions. nih.gov The chlorine atoms on the 4,6-dichloro-1H-indole-2-carbonitrile could potentially serve as leaving groups or participate in such cyclization pathways under specific photochemical conditions.

Furthermore, the synthesis of substituted indoles can be achieved intracellularly using visible-light photocatalysis, highlighting the potential for creating complex indole derivatives under mild conditions. acs.org The photoreaction of indole-containing compounds with halocompounds can also lead to the formation of new fluorophores and unique modifications, with reactions occurring at the 4- and 6-positions of the indole ring. nih.gov

Illustrative Photochemical Reactions of Substituted Indoles:

| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Reference |

| C2-H Alkylation | Indole | α-iodosulfone, DABCO, light | 2-Alkyl-indole | nih.gov |

| Reductive Heck Cyclization | N-(2-chlorobenzoyl)indole | DIPEA, light | Polycyclic indolinyl compound | nih.gov |

| Intracellular Annulation | ortho-azido styrylarene | Visible-light, photocatalyst | 2-Substituted indole | acs.org |

Electrochemical Reactivity:

The electrochemical oxidation of indoles has been a subject of significant research, often leading to the formation of dimeric or polymeric materials, or oxidized species such as oxindoles. The electrochemical potential required for these oxidations and the nature of the resulting products are highly dependent on the substitution pattern of the indole ring. rsc.orgrsc.org

Studies on 5-substituted indoles have shown that electrochemical oxidation can lead to the formation of redox-active films composed of cyclic trimers. rsc.orged.ac.uk The half-wave potential for the reduction of these trimers exhibits a linear relationship with the Hammett substituent constant, indicating that the electronic properties of the substituent directly influence the redox potential of the resulting oligomer. rsc.org Given the strong electron-withdrawing character of the chloro and cyano substituents in 4,6-dichloro-1H-indole-2-carbonitrile, it is anticipated that its oxidation potential would be higher compared to unsubstituted indole.

Furthermore, electrochemical methods have been employed for the synthesis of substituted indoles from precursors like o-nitrostyrenes via electrochemical reduction. acs.org Cascade electrochemical reactions involving 2-substituted indoles have also been developed, allowing for complex transformations such as aerobic oxygenation and annulation to form larger ring systems. acs.org However, it has been noted that substrates bearing strong electron-withdrawing groups like cyano or nitro at the C5 position can sometimes fail to produce the desired products in certain electrochemical reactions. acs.org

Illustrative Electrochemical Reactions of Substituted Indoles:

| Reaction Type | Substrate Example | Key Reagents/Conditions | Product Type | Reference |

| Oxidation | 3-Substituted Indole | Potassium bromide, electrochemical cell | 2-Oxindole | rsc.org |

| Electropolymerization | 5-Cyanoindole | Platinum electrode | Redox active film (cyclic trimer) | rsc.orged.ac.uk |

| Cascade Aerobic Oxygenation & Annulation | 2-Substituted Indole | Cp₂Fe, ⁿBu₄NI, CH₃CN/TFE, molecular oxygen, "electricity" | Benzo rsc.orged.ac.ukacs.orgtriazocin-6(5H)-one | acs.org |

Theoretical and Computational Studies of 4,6 Dichloro 1h Indole 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules. A DFT study of 4,6-dichloro-1H-indole-2-carbonitrile would provide fundamental information about its behavior.

Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For 4,6-dichloro-1H-indole-2-carbonitrile, the distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the chlorine atoms and the nitrile group is expected to significantly influence the energies and localizations of these frontier orbitals compared to the parent indole (B1671886) structure.

Electrostatic Potential Maps and Reactivity Descriptors

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For 4,6-dichloro-1H-indole-2-carbonitrile, the ESP map would highlight regions of negative potential, likely around the nitrogen atom of the indole ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions, could further pinpoint the specific atoms most likely to participate in chemical reactions.

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. A theoretical IR spectrum for 4,6-dichloro-1H-indole-2-carbonitrile would be invaluable for its experimental identification and characterization. Furthermore, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which would aid in the structural elucidation of this compound and its derivatives.

Conformational Analysis and Tautomerism Studies of 4,6-dichloro-1H-indole-2-carbonitrile

Indole derivatives can exist in different conformations and tautomeric forms. A computational study would involve mapping the potential energy surface of 4,6-dichloro-1H-indole-2-carbonitrile to identify its most stable conformers. Given the planarity of the indole ring, conformational flexibility would primarily arise from any non-planar substituents, though in this case, the molecule is expected to be largely planar.

Tautomerism, the migration of a proton, is also a possibility. For instance, the proton on the indole nitrogen could potentially migrate to the nitrile nitrogen, forming an isoindole tautomer. Computational calculations of the relative energies of these tautomers would determine the predominant species under different conditions, which is crucial for understanding its chemical behavior.

Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. By modeling the synthetic pathways to 4,6-dichloro-1H-indole-2-carbonitrile, researchers can gain a deeper understanding of the underlying mechanisms.

Transition State Analysis of Key Synthetic Steps

A common route to indole-2-carbonitriles involves the dehydration of the corresponding 2-carboxamide. nih.gov A computational study of this reaction for 4,6-dichloro-1H-indole-2-carbonitrile would involve locating the transition state structure for the dehydration step. The energy barrier associated with this transition state would provide a quantitative measure of the reaction's feasibility. Isotopic labeling studies, in conjunction with computational analysis of reaction mechanisms like the Fischer indole synthesis, have been instrumental in understanding the formation of the indole ring itself. wikipedia.orgnih.gov Similar approaches could be applied to understand the specific influence of the dichloro-substitution pattern on the synthesis of the target molecule.

Energetic Profiles of Transformation Reactions

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the reaction mechanisms and energetic landscapes of chemical transformations. For 4,6-dichloro-1H-indole-2-carbonitrile, several reactions are of synthetic interest, including further electrophilic substitution, nucleophilic attack on the nitrile group, and transition metal-catalyzed cross-coupling reactions.

Computational analysis of reaction mechanisms, such as trifluoromethylation, has been explored for organic compounds, highlighting the utility of these methods in understanding complex reaction pathways, including the identification of transition states and intermediates. montclair.edu While specific energetic profiles for the transformation of 4,6-dichloro-1H-indole-2-carbonitrile are not extensively documented in publicly available literature, general principles from related indole chemistries can be applied. For instance, the synthesis of functionalized 1H-indole-2-carbonitriles often involves cross-coupling reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com

The energetic profile of a hypothetical transformation, such as the hydrolysis of the nitrile group to a carboxylic acid, can be computationally modeled. This would involve calculating the Gibbs free energy of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical Energetic Profile for Nitrile Hydrolysis

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (4,6-dichloro-1H-indole-2-carbonitrile + H₂O) | 0 |

| 2 | Transition State 1 (Protonation of Nitrile) | +15 |

| 3 | Intermediate 1 (N-protonated nitrilium ion) | +5 |

| 4 | Transition State 2 (Nucleophilic attack by H₂O) | +25 |

| 5 | Intermediate 2 (Iminol) | -10 |

| 6 | Transition State 3 (Tautomerization) | +12 |

| 7 | Product (4,6-dichloro-1H-indole-2-carboxamide) | -20 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would yield. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

In a simulated aqueous environment, the interactions between the polar nitrile group and the N-H group of the indole with water molecules would be of particular interest. These interactions can influence the solubility and bioavailability of the compound. MD simulations can also be employed to study the stability of potential complexes with biological macromolecules, which is a crucial aspect of drug design. nih.gov The simulations track the trajectory of each atom over time, allowing for the calculation of properties such as root-mean-square deviation (RMSD) to assess conformational stability.

Calculation of Quantitative Structure-Activity Relationship (QSAR) Descriptors (e.g., electronic, steric, lipophilicity)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govnih.gov Various descriptors are calculated to quantify the electronic, steric, and lipophilic properties of the molecules. While a specific QSAR study on a series of analogs of 4,6-dichloro-1H-indole-2-carbonitrile is not available, we can discuss the key descriptors that would be relevant.

Table 2: Key QSAR Descriptors for Indole Derivatives

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Sterimol Parameters (L, B1, B5) | Describe the dimensions of a substituent in different directions. nih.gov | |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of hydrophobicity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. nih.gov |

These descriptors can be calculated using various computational software packages. youtube.com For 4,6-dichloro-1H-indole-2-carbonitrile, the chlorine atoms would significantly impact the electronic and lipophilic properties, while the nitrile group would contribute to the polarity and electronic character. The development of a robust QSAR model would require a dataset of structurally related compounds with measured biological activity. nih.gov

Prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic data, which can aid in the structural elucidation of novel compounds. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules can be achieved with good accuracy using DFT calculations. researchgate.netupi.edu For 4,6-dichloro-1H-indole-2-carbonitrile, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrile group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-dichloro-1H-indole-2-carbonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~12.5 | - |

| C2 | - | ~105 |

| C3-H | ~7.4 | ~110 |

| C4 | - | ~130 |

| C5-H | ~7.2 | ~122 |

| C6 | - | ~128 |

| C7-H | ~7.6 | ~115 |

| C8 (C=N) | - | ~118 |

| C3a | - | ~125 |

| C7a | - | ~135 |

Note: These are estimated values based on general principles of NMR spectroscopy and data from related indole derivatives. mdpi.comyoutube.com Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govacs.org The UV-Vis spectrum of 4,6-dichloro-1H-indole-2-carbonitrile is expected to show characteristic absorption bands for the indole chromophore, which will be shifted due to the presence of the chloro and cyano substituents. These substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. core.ac.uknih.gov

Crystal Structure Prediction and Polymorphism Investigations

Predicting the crystal structure of a molecule from its chemical diagram is a challenging but highly valuable endeavor in materials science and pharmaceutical development. Computational methods for crystal structure prediction (CSP) involve generating a multitude of possible crystal packings and ranking them based on their lattice energies.

For 4,6-dichloro-1H-indole-2-carbonitrile, CSP studies would explore how the molecules pack in the solid state, driven by intermolecular interactions such as hydrogen bonding (N-H···N≡C) and halogen bonding (C-Cl···N or C-Cl···π). The planarity of the indole ring and the presence of multiple polar groups suggest the possibility of complex and stable packing arrangements.

Molecular Mechanisms of Biological Interactions of 4,6 Dichloro 1h Indole 2 Carbonitrile and Its Analogs

Indole (B1671886) Scaffolds as Ligands for Diverse Biological Targets: A Mechanistic Overview

The indole ring system is a versatile scaffold found in numerous natural products and synthetic molecules with significant therapeutic applications. nih.govijpsr.com Its ability to act as a ligand for a diverse range of biological targets stems from its unique structural and electronic features. The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, hydrophobic interactions, and cation-π interactions. This chemical versatility allows for the design of indole-based compounds that can bind with high affinity and selectivity to the active sites or allosteric sites of enzymes, the binding pockets of receptors, and even interact with nucleic acids. researchgate.net

The indole scaffold's capacity to mimic the side chain of the amino acid tryptophan enables it to interact with proteins that recognize this residue. Furthermore, the indole ring is amenable to chemical modification at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. nih.gov These modifications can significantly influence the binding affinity, selectivity, and ultimately the biological activity of the resulting derivatives. Researchers have successfully developed indole derivatives targeting a wide array of proteins, including enzymes like kinases and histone deacetylases, as well as various receptors. mdpi.commdpi.com

Investigating Protein-Ligand Interactions with 4,6-dichloro-1H-indole-2-carbonitrile

While direct and extensive research on the protein-ligand interactions of 4,6-dichloro-1H-indole-2-carbonitrile is not widely available in the public domain, studies on its close analogs provide significant insights into its potential molecular mechanisms of action. The following subsections explore these interactions based on available scientific literature for analogous compounds.

Research into a structurally related analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has revealed a specific mechanism of enzyme inhibition. This compound has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov

X-ray crystallography studies have demonstrated that this indole derivative binds to the AMP regulatory site of the enzyme. nih.gov This binding at an allosteric site, a location distinct from the enzyme's active site, induces a conformational change in the enzyme that leads to its inhibition. This represents a significant finding, as it provides a novel approach to inhibiting FBPase and serves as a valuable lead for the design of new therapeutic agents. nih.gov The dichlorinated indole core of this molecule plays a crucial role in its binding affinity and inhibitory activity.

While specific studies on the interaction of 4,6-dichloro-1H-indole-2-carbonitrile with kinases, esterases, or other oxidoreductases are not prominently reported, the broader class of indole derivatives is well-known to interact with these enzyme families. mdpi.comnih.govtandfonline.com For instance, various indole derivatives have been developed as potent kinase inhibitors by targeting the ATP-binding site of these enzymes.

Table 1: Enzyme Inhibition Data for an Analog of 4,6-dichloro-1H-indole-2-carbonitrile

| Compound Name | Target Enzyme | Inhibition Mechanism | Binding Site |

| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Fructose-1,6-bisphosphatase | Allosteric | AMP regulatory site |

Although direct studies on the interaction of 4,6-dichloro-1H-indole-2-carbonitrile with G-protein coupled receptors (GPCRs) or nuclear receptors are not detailed in the available literature, the indole scaffold is a common motif in ligands for these receptor families. For example, indole derivatives have been investigated as ligands for various receptors, including adenosine (B11128) receptors and the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net

An analog of the target compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was initially identified as an antagonist of the glycine (B1666218) site of the NMDA receptor, highlighting the potential of this scaffold to interact with neurotransmitter receptors. nih.gov The specific interactions would be dictated by the substitution pattern on the indole ring, which would govern the compound's ability to fit into the receptor's binding pocket and establish key interactions with amino acid residues.

There is no specific information in the reviewed scientific literature to suggest that 4,6-dichloro-1H-indole-2-carbonitrile or its close analogs function via DNA/RNA intercalation or groove binding. While some heterocyclic compounds are known to interact with nucleic acids, this mechanism has not been reported for this particular chemical entity.

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. nih.govajwilsonresearch.com Small molecules that can either inhibit or stabilize these interactions hold significant therapeutic promise. researchgate.netnih.gov The indole scaffold, with its planar structure and potential for diverse functionalization, is a candidate for the design of PPI modulators. mdpi.com However, there are no specific studies in the available literature that demonstrate the ability of 4,6-dichloro-1H-indole-2-carbonitrile to modulate protein-protein interaction interfaces.

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. discoverx.com Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), provide evidence that a compound is cell-penetrant and binds to its target protein in living cells. nih.govnih.gov These assays typically measure the change in the thermal stability of a target protein upon ligand binding.

While general methodologies for assessing cellular target engagement are well-established, specific cellular target engagement studies for 4,6-dichloro-1H-indole-2-carbonitrile have not been reported in the reviewed literature. Such studies would be essential to validate the intracellular activity of this compound and to confirm that the mechanisms of action observed in biochemical assays translate to a cellular context.

Intracellular Localization and Distribution Mechanisms

The intracellular fate of indole-based molecules is influenced by their physicochemical properties. The introduction of chlorine substituents generally increases the lipophilicity of a molecule. researchgate.neteurochlor.org This enhanced lipophilicity can facilitate greater partitioning into the lipid-rich environments of cell membranes and the lipophilic domains of proteins. researchgate.neteurochlor.org This property suggests that 4,6-dichloro-1H-indole-2-carbonitrile would likely associate with cellular membranes and intracellular proteins, although specific organelle accumulation has not been documented. The ability of a related compound, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, to inhibit the cytosolic enzyme fructose-1,6-bisphosphatase implies that it can penetrate the cell membrane and distribute within the cytoplasm. nih.gov

Modulation of Specific Cellular Signaling Pathways

Indole compounds are known to modulate various cellular signaling pathways. For instance, some indole derivatives can induce the expression of multidrug exporter genes in Escherichia coli, such as acrD and mdtA, through the activation of two-component signal transduction systems like BaeSR and CpxAR. nih.gov This indicates an interaction with bacterial signaling cascades that regulate drug resistance. In the context of eukaryotic cells, an analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of fructose-1,6-bisphosphatase by binding to the AMP regulatory site. nih.gov This demonstrates a direct modulation of a key enzyme in gluconeogenesis. Furthermore, some indole derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, suggesting an influence on apoptosis signaling pathways. researchgate.net

Interaction with Membrane Components and Ion Channel Modulation

The lipophilic nature imparted by chlorine atoms suggests a potential for 4,6-dichloro-1H-indole-2-carbonitrile to interact with cellular membranes. researchgate.netresearchgate.net This interaction could alter membrane fluidity or the function of membrane-embedded proteins. Some indole derivatives are known to disrupt the integrity of the bacterial membrane, leading to depolarization. nih.gov While direct evidence for ion channel modulation by 4,6-dichloro-1H-indole-2-carbonitrile is lacking, a related analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is known to be an antagonist of the glycine site of the NMDA receptor, which is a ligand-gated ion channel. nih.gov

Investigation of Anti-Microbial Mechanism of Action

The antimicrobial activity of indole derivatives is thought to involve multiple mechanisms. nih.gov One proposed mechanism is the disruption of bacterial membrane integrity. nih.gov Another potential mode of action is the inhibition of essential enzymes. For example, certain indole derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) in Klebsiella pneumoniae. nih.gov Molecular docking studies suggest that the indole structure plays a crucial role in binding to the active site of this enzyme. nih.gov Furthermore, indole compounds can induce the expression of multidrug exporter genes in bacteria, which, while a resistance mechanism, highlights an interaction with bacterial cellular machinery. nih.gov

Role of the Carbonitrile Group in Molecular Recognition and Binding

The carbonitrile group (–C≡N) is a versatile functional group that can participate in various non-covalent interactions, influencing molecular recognition and binding. It can act as a hydrogen bond acceptor and its linear geometry can provide specific steric constraints within a binding pocket. In the context of indole derivatives, the 2-cyanoindole unit is considered an important structural motif in medicinal chemistry. nih.gov The carbonitrile group can also act as a bioisostere for other functional groups like halogens or hydroxyl groups, potentially modulating the electronic and steric properties of the molecule to enhance binding to a biological target. rsc.org

Influence of Chlorine Substituents on Binding Affinity and Selectivity

The presence and position of chlorine substituents on the indole ring significantly impact the biological activity, binding affinity, and selectivity of these compounds.

Increased Lipophilicity : Chlorine atoms increase the lipophilicity of a molecule, which can lead to enhanced partitioning into biological membranes and better interaction with hydrophobic pockets of proteins. researchgate.neteurochlor.orgresearchgate.net

Electronic Effects : The electron-withdrawing nature of chlorine can polarize the molecule, potentially increasing non-bonding interactions with receptor sites. researchgate.netresearchgate.net This can lead to stronger binding with target proteins.

Steric Effects : The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding site. The position of the chlorine substituent is often critical for activity. researchgate.netresearchgate.net For instance, the antistaphylococcal activity of certain chlorinated indole derivatives is highly dependent on the specific positions of the chlorine atoms. researchgate.net

Metabolic Stability : Chlorine substitution can block sites of metabolic hydroxylation, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net

Research has shown that the addition of one or two chlorine atoms to an indole nucleus can significantly increase its antibacterial potency compared to the parent compound. rsc.org

Chemoinformatic and Cheminformatic Approaches to Biological Target Prediction

Chemoinformatic and cheminformatic tools are valuable for predicting the potential biological targets of small molecules like 4,6-dichloro-1H-indole-2-carbonitrile. These in silico methods utilize the structural information of a compound to screen for potential interactions with a vast library of known protein structures.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, molecular docking has been used to suggest that indole derivatives can bind to the active site of enzymes like dihydrofolate reductase. nih.gov

Structure-Activity Relationship (SAR) Studies : By analyzing the biological activity of a series of related compounds, SAR studies can identify key structural features responsible for their effects. This information can then be used to predict the activity of new analogs. rsc.org

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for other compounds that fit the pharmacophore and may have similar biological targets. rsc.org

High-Throughput Transcriptomics (HTTr) : This experimental approach, often analyzed with chemoinformatic tools, can reveal changes in gene expression in response to a compound, providing clues about the cellular pathways and potential targets affected. epa.gov

These computational approaches can guide experimental studies and help to elucidate the mechanism of action of novel compounds.

Structural Biology of 4,6-dichloro-1H-indole-2-carbonitrile-Target Complexes